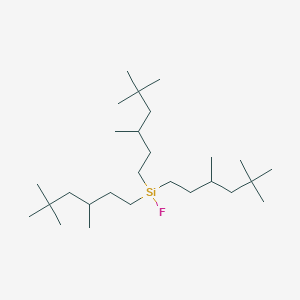![molecular formula C6H7N5O2S B14002516 6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine CAS No. 62645-30-1](/img/structure/B14002516.png)
6-(Ethanesulfonyl)tetrazolo[1,5-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- is a nitrogen-rich heterocyclic compound that has garnered significant interest due to its potential applications in various fields, including energetic materials and medicinal chemistry. The compound’s unique structure, which includes a tetrazole ring fused to a pyridazine ring, contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- typically involves the formation of the tetrazole ring followed by its fusion with a pyridazine ring. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then subjected to further reactions to introduce the ethylsulfonyl group . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of environmentally benign solvents and reagents is also a key consideration in industrial processes to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrazolo[1,5-b]pyridazine compounds. These products can have varied applications depending on their specific chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- exerts its effects involves the interaction of its nitrogen-rich structure with molecular targets. In energetic materials, the compound’s high nitrogen content facilitates rapid energy release upon detonation. In medicinal applications, its interaction with biological targets can lead to the inhibition of specific enzymes or pathways, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: Known for its high nitrogen content and potential as an energetic material.
6-Chlorotetrazolo[1,5-b]pyridazine: Used as an intermediate in various synthetic pathways.
Uniqueness
Tetrazolo[1,5-b]pyridazine,6-(ethylsulfonyl)- stands out due to its unique combination of a tetrazole and pyridazine ring with an ethylsulfonyl group. This structure imparts distinct chemical properties, making it a valuable compound for diverse applications in chemistry, biology, medicine, and industry .
Propriétés
Numéro CAS |
62645-30-1 |
|---|---|
Formule moléculaire |
C6H7N5O2S |
Poids moléculaire |
213.22 g/mol |
Nom IUPAC |
6-ethylsulfonyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H7N5O2S/c1-2-14(12,13)6-4-3-5-7-9-10-11(5)8-6/h3-4H,2H2,1H3 |
Clé InChI |
GPHNVPHTPJOYCD-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN2C(=NN=N2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)
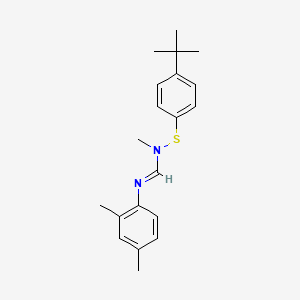
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
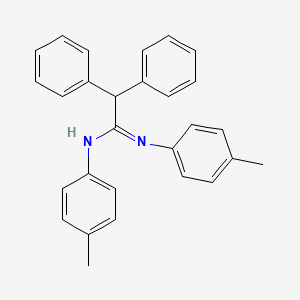


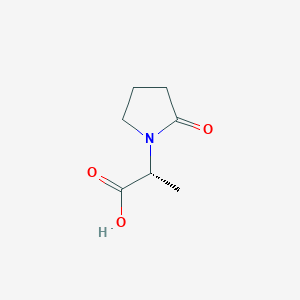
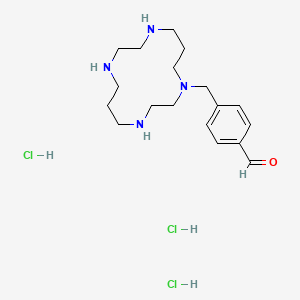
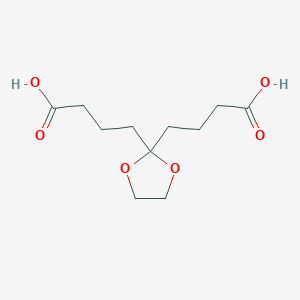
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)

